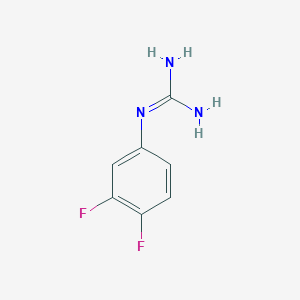

1-(3,4-Difluorophenyl)guanidine

描述

Structure

3D Structure

属性

分子式 |

C7H7F2N3 |

|---|---|

分子量 |

171.15 g/mol |

IUPAC 名称 |

2-(3,4-difluorophenyl)guanidine |

InChI |

InChI=1S/C7H7F2N3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12) |

InChI 键 |

UZWVFWWLTQMFFO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1N=C(N)N)F)F |

产品来源 |

United States |

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific vibrational modes, such as bond stretching and bending, can be identified, which correspond to particular functional groups and structural motifs.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of key functional groups. For 1-(3,4-Difluorophenyl)guanidine, the spectrum is characterized by vibrations of the guanidinyl group, the difluorophenyl ring, and the C-N linkage.

Key vibrational modes for aryl guanidines include N-H stretching, C=N (imine) stretching, and N-H bending vibrations. The N-H stretching vibrations of primary amines and imines typically appear as broad bands in the high-wavenumber region of 3200-3500 cm⁻¹. researchgate.netnih.gov The strong, delocalized C=N bond of the guanidine (B92328) core gives rise to a characteristic stretching vibration, generally observed in the 1635-1655 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching modes usually appear in the 1400-1600 cm⁻¹ range. mdpi.com The presence of fluorine substituents introduces C-F stretching vibrations, which are typically strong and found in the 1100-1300 cm⁻¹ region.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3200 - 3500 | ν(N-H) | Asymmetric and symmetric stretching of NH₂ and NH groups |

| 3000 - 3100 | ν(C-H) | Aromatic C-H stretching |

| 1635 - 1655 | ν(C=N) | Guanidinyl C=N stretching |

| ~1635 | δ(N-H) | N-H bending (scissoring) of NH₂ group |

| 1400 - 1600 | ν(C=C) | Aromatic ring stretching |

| 1100 - 1300 | ν(C-F) | Aromatic C-F stretching |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. researchgate.net Vibrations that cause a significant change in molecular polarizability are typically Raman-active. For this compound, FT-Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms.

The symmetric stretching vibrations of the difluorophenyl ring are expected to produce strong signals in the Raman spectrum. The C=N stretching vibration of the guanidine group is also anticipated to be Raman-active. researchgate.net In contrast to FT-IR, the N-H stretching modes are generally weaker in Raman spectra. The C-F bonds may also exhibit characteristic Raman signals. This complementary nature is crucial for a comprehensive vibrational analysis. core.ac.uk

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3000 - 3100 | ν(C-H) | Medium to Strong |

| 1635 - 1655 | ν(C=N) | Strong |

| 1400 - 1600 | ν(C=C) | Strong (especially symmetric modes) |

| 1100 - 1300 | ν(C-F) | Medium |

A detailed and unambiguous assignment of the vibrational modes observed in FT-IR and FT-Raman spectra is often challenging due to the coupling of various vibrations. Potential Energy Distribution (PED) analysis, a computational method typically performed using Density Functional Theory (DFT), is employed to overcome this complexity. nih.govmdpi.com

PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each calculated normal vibrational mode. mdpi.com For a molecule like this compound, PED would be instrumental in:

Distinguishing between the C=N and C=C stretching vibrations that may appear in a similar spectral region.

Characterizing the degree of mixing between C-N stretching and N-H bending modes.

Assigning the complex vibrations involving the C-F bonds and their coupling with the aromatic ring modes.

By providing a quantitative basis for the assignment of spectral bands, PED analysis transforms vibrational spectroscopy from a qualitative tool for functional group identification into a powerful method for detailed structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring and the protons attached to the nitrogen atoms of the guanidine moiety.

Aromatic Protons: The three protons on the 3,4-difluorophenyl ring would appear in the aromatic region, typically between 6.5 and 8.0 ppm. libretexts.org Their chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the guanidino group. The signals would exhibit complex splitting patterns (multiplets) due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling.

Guanidine Protons (N-H): The protons on the nitrogen atoms of the guanidine group (-NH- and -NH₂) are expected to appear as broad signals due to rapid chemical exchange and quadrupolar coupling with the nitrogen nuclei. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but typically fall in a wide range. In a related N,N'-biaryl guanidine derivative, these NH protons were observed as broad singlets around 8.2-8.6 ppm. nih.gov

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C-H) | 6.8 - 7.5 | Multiplet (m) | Complex splitting due to H-H and H-F coupling. |

| Guanidine (N-H) | Variable (e.g., 7.0 - 9.0) | Broad Singlet (br s) | Exchangeable protons; chemical shift is solvent-dependent. |

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected.

Guanidinyl Carbon (C=N): This carbon is the most deshielded due to its double bond character and attachment to three electronegative nitrogen atoms. Its signal is expected to appear significantly downfield, typically in the range of 160-165 ppm. A similar difluorinated biaryl guanidine showed this carbon at 165.3 ppm. nih.gov

Aromatic Carbons: The six carbons of the difluorophenyl ring would appear in the aromatic region (approximately 110-150 ppm). The signals for the two carbons directly bonded to fluorine (C3 and C4) will show large one-bond coupling constants (¹JCF) and appear as doublets. The other four carbons will also exhibit smaller two-, three-, or four-bond couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF), leading to more complex splitting patterns (e.g., doublet of doublets). nih.goved.ac.uk The specific chemical shifts are influenced by the substitution pattern of the fluorine atoms and the guanidino group.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Guanidinyl (C=N) | 160 - 165 | Most downfield signal due to bonding with three nitrogen atoms. |

| Aromatic (C-F) | 140 - 155 | Two signals, split into doublets by large ¹JCF coupling. |

| Aromatic (C-N) | 130 - 145 | One signal, expected to show smaller C-F couplings. |

| Aromatic (C-H) | 110 - 125 | Three signals, each showing characteristic C-F couplings. |

Electronic Spectroscopy and Associated Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edukhanacademy.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edu The UV-Vis spectrum of a compound is typically presented as a plot of absorbance versus wavelength and is characterized by the wavelength of maximum absorption (λmax).

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* electronic transitions within the aromatic phenyl ring and the guanidine group. The presence of the difluoro substituents on the phenyl ring and the electron-donating guanidine group can influence the energy of these transitions and thus the position of the λmax. The guanidine group itself exhibits UV absorption. nist.gov The solvent used for the measurement can also affect the spectrum due to solute-solvent interactions.

| Transition Type | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π | 200 - 300 | Difluorophenyl ring, Guanidine group |

| n → π | > 300 (low intensity) | Guanidine group |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the excited-state properties of molecules, including their electronic absorption spectra. mpg.dewikipedia.orgq-chem.com TD-DFT extends the principles of ground-state DFT to describe the response of a molecule to a time-dependent electromagnetic field, such as light. wikipedia.orgarxiv.org By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the UV-Vis spectrum of a molecule. rsc.org

For this compound, TD-DFT calculations can be used to simulate its UV-Vis spectrum and to assign the observed absorption bands to specific electronic transitions. This allows for a detailed understanding of the nature of the excited states and the influence of the difluorophenyl and guanidine moieties on the electronic structure. The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional and the basis set. Comparing the theoretically predicted spectrum with the experimental UV-Vis spectrum can provide a powerful validation of both the experimental results and the computational model.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. mdpi.com The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information about its connectivity. youtube.comnih.gov For this compound, fragmentation would likely occur at the bond connecting the guanidine group to the phenyl ring, as well as within the guanidine moiety itself. The analysis of these fragments allows for the confirmation of the presence of both the 3,4-difluorophenyl and the guanidine substructures.

| Ion | Expected m/z | Identity |

|---|---|---|

| [M+H]⁺ | 172.07 | Protonated molecule |

| [C₆H₄F₂N]⁺ | 129.04 | Difluorophenylamine fragment |

| [CH₄N₃]⁺ | 58.04 | Guanidinyl fragment |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like guanidines. In a typical ESI-MS analysis of this compound, the compound would be dissolved in a suitable solvent and infused into the mass spectrometer. Due to the basic nature of the guanidine group, it would readily accept a proton, forming a protonated molecule [M+H]⁺. The mass analyzer would then detect the mass-to-charge ratio (m/z) of this ion. For this compound (C₇H₇F₂N₃), the expected m/z for the [M+H]⁺ ion would be approximately 172.07. Further analysis using tandem mass spectrometry (MS/MS) would involve fragmenting this parent ion to produce a characteristic fragmentation pattern, providing structural confirmation. Without experimental data, a specific fragmentation table cannot be generated.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For the [M+H]⁺ ion of this compound, HRMS would be able to distinguish its exact mass from other ions with the same nominal mass. This high precision is critical for confirming the elemental composition and verifying the identity of a newly synthesized compound. A hypothetical HRMS analysis would be expected to confirm the calculated exact mass of the C₇H₈F₂N₃⁺ ion.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure organic compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. For a pure sample of this compound (C₇H₇F₂N₃), the theoretical elemental composition would be approximately:

Carbon (C): 49.12%

Hydrogen (H): 4.12%

Nitrogen (N): 24.55%

Experimental results from an elemental analyzer would need to fall within a narrow margin of these theoretical values (typically ±0.4%) to confirm the compound's purity and empirical formula. No published experimental values for this specific compound are available.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are indispensable for elucidating the three-dimensional atomic arrangement of a compound in its solid state.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and conformational details. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with a focused X-ray beam, and the resulting diffraction pattern would be collected and analyzed. This analysis would reveal the exact spatial arrangement of the 3,4-difluorophenyl ring relative to the guanidine moiety and confirm the tautomeric form present in the solid state. No published reports of a successful single-crystal structure determination for this compound could be found.

Analysis of Hydrogen Bonding Networks in Crystal Structures

The guanidinium (B1211019) group is an excellent hydrogen bond donor, while the fluorine and nitrogen atoms can act as acceptors. An SCXRD analysis would be crucial for identifying and characterizing the network of intermolecular hydrogen bonds that dictate the crystal packing. Key parameters such as the distances and angles of N-H···N and N-H···F interactions would be determined. These networks are fundamental to understanding the physical properties of the solid material. Without a crystal structure, the specific hydrogen bonding network of this compound remains unknown.

Computational Chemistry and Theoretical Investigations

Mechanistic Studies through Computational Modeling

Computational modeling, particularly using DFT, is an indispensable tool for elucidating complex reaction mechanisms at the molecular level. This involves mapping the potential energy surface (PES) of a reaction to identify the lowest energy path from reactants to products. This path includes stable intermediates and, crucially, the transition states (TS) that connect them. mdpi.com

A transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy reaction coordinate. Its structure is computationally verified by a frequency analysis, which must yield exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency visualizes the atomic motions that lead the molecule from the reactant or intermediate state over the energy barrier to the product state. mdpi.com

For a reaction involving 1-(3,4-Difluorophenyl)guanidine, such as a cycloaddition or a catalyzed Michael addition, computational chemists would model the geometries of all relevant species. researchgate.netnih.gov For instance, in a modeled 1,3-dipolar cycloaddition reaction with an azide, DFT calculations can distinguish between different possible regioisomeric pathways by locating the respective transition states and comparing their energies. researchgate.netnih.gov The analysis of the TS geometry reveals the extent of bond formation and bond breaking at the peak of the energy barrier.

Once the structures of all reactants, intermediates, transition states, and products along a proposed reaction pathway have been optimized, their relative energies are calculated to construct a reaction energy profile. jes.or.jp This profile provides critical quantitative insights into the reaction's feasibility and rate.

The key parameters derived from an energy profile are:

Activation Energy (ΔE‡ or ΔG‡): The energy difference between the transition state and the preceding reactant or intermediate. This barrier directly controls the reaction rate; a higher barrier corresponds to a slower reaction.

For example, a DFT study on the cycloaddition of azides with guanidine (B92328) showed that one reaction pathway had an energy barrier exceeding 50 kcal/mol, suggesting that the uncatalyzed reaction would require very drastic conditions. researchgate.netnih.gov

These calculated activation energies can be used in conjunction with Transition State Theory (TST) to estimate theoretical reaction rate constants (k). This allows for a direct comparison with experimental kinetic data and provides a deeper understanding of how factors like temperature and substituents influence reaction speed. jes.or.jp

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State for Step 1 | +22.5 |

| Intermediate | Metastable Intermediate | -5.2 |

| TS2 | Transition State for Step 2 | +15.8 |

| Products | Final Products | -18.7 |

This table illustrates that for this hypothetical reaction, the first step (Reactants → Intermediate) is the rate-determining step due to the higher activation barrier (22.5 kcal/mol).

Guanidines and their derivatives are highly effective organocatalysts, primarily due to their strong basicity and the ability of their conjugate acids (guanidinium ions) to act as hydrogen-bond donors. rsc.org Computational modeling is crucial for understanding the precise role of the guanidine catalyst in a reaction mechanism.

A common catalytic cycle involves a bifunctional activation model:

Deprotonation: The neutral guanidine, acting as a strong Brønsted base, abstracts a proton from a pronucleophile (e.g., nitromethane in an aza-Henry reaction), generating a reactive nucleophile. mdpi.com

Dual Activation: The resulting protonated guanidinium (B1211019) ion forms hydrogen bonds with both the newly formed nucleophile and the electrophilic substrate. This simultaneous interaction organizes the reactants in a pre-transition state complex, lowering the activation energy of the key bond-forming step. mdpi.comresearchgate.net

Product Formation and Catalyst Regeneration: After the key step, the product is formed, and a proton is transferred back to regenerate the neutral guanidine catalyst, completing the cycle. mdpi.com

Computational studies can model these non-covalent interactions, such as hydrogen bonds in the transition state, and quantify their stabilizing effect. By comparing the energy profiles of the catalyzed versus the uncatalyzed reaction, the model can demonstrate the profound rate enhancement provided by the guanidine catalyst. Furthermore, in asymmetric catalysis using chiral guanidines, modeling can explain the origin of stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. mdpi.comnih.gov

Radical Reaction Rate Quantification

The quantitative assessment of radical reaction rates is crucial for understanding the antioxidant potential of a compound. This is often achieved computationally by studying reaction mechanisms, such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate thermodynamic parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), which are indicative of the preferred mechanism. nih.govscienceopen.com

Kinetic analysis involves locating the transition states for these reactions and calculating the activation energies (energy barriers), which directly correlate with the reaction rate constant. researchgate.netnih.gov Lower activation energy implies a faster reaction rate. nih.gov DFT calculations have been used to model reaction mechanisms for various guanidine derivatives, such as in 1,3-dipolar cycloadditions, where energy barriers for different pathways are determined to predict reaction feasibility and outcomes. nih.govresearchgate.net

While these computational strategies are well-established for evaluating antioxidant activity and reaction kinetics, specific studies quantifying the radical reaction rates for this compound were not found in the reviewed literature. Such an investigation would involve calculating the activation energies for its reactions with various free radicals to determine its potential as a radical scavenger.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These methods provide insights into binding modes, affinity, and the stability of the resulting complex, guiding rational drug design. frontiersin.orgnih.gov

Molecular docking is utilized to predict the preferred orientation of a ligand when bound to a protein target. This modeling helps in understanding the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. chemrxiv.orgrsc.org

In a study focused on developing novel anticancer agents, a derivative containing the this compound moiety, specifically 1-(3,4-Di-fluorophenyl)-2-(3-(4-guanidinophenoxy)phenyl)guanidine dihydrochloride, was docked into an in-house model of an active triphosphate (TP)-containing BRAF kinase. nih.gov The computational results revealed key interactions between the ligand and the protein model. The difluorophenyl group, as a lipophilic moiety, was observed to interact with a lipophilic pocket within the protein. nih.gov The guanidinium portion of the molecule formed interactions with one of the phosphate groups of the triphosphate system. nih.gov These modeled interactions are crucial for understanding the compound's potential mechanism of action. nih.govresearchgate.net

Table 1: Modeled Interactions of a this compound Derivative with BRAF Kinase Model

| Ligand Moiety | Interacting Protein/Cofactor Region | Type of Interaction |

| Lipophilic Group (Difluorophenyl) | Lipophilic Pocket | Hydrophobic |

| Guanidinium Group | Triphosphate (TP) System | Electrostatic/Hydrogen Bonding |

A critical outcome of molecular docking studies is the identification and characterization of the binding site on the protein. This site is a specific pocket or groove where the ligand binds and exerts its effect.

For the aforementioned 1-(3,4-Di-fluorophenyl)-2-(3-(4-guanidinophenoxy)phenyl)guanidine dihydrochloride, docking studies predicted its binding to an allosteric region near the ATP binding site of the BRAF kinase model. nih.gov This suggests a potential mechanism of action as a type-III allosteric inhibitor, where the compound does not compete directly with ATP but binds to a different site to modulate the protein's activity. nih.gov The ability of the guanidinium group to interact with phosphate residues is a recognized feature that can guide its binding to targets like kinases. nih.gov

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govmdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational changes, stability of interactions, and the role of solvent molecules. nih.govnih.govmdpi.com

MD simulations can be used to:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate binding free energies with higher accuracy.

Analyze the network of water molecules at the binding interface. nih.govfraserlab.com

Although MD simulations are a standard and powerful tool in computational drug design, no specific studies performing molecular dynamics simulations on a complex involving this compound were identified in the reviewed literature. Such simulations would be a valuable next step after docking to validate the stability of the predicted binding mode and to understand the dynamic behavior of the complex.

Structure-based design uses the three-dimensional structural information of the ligand-target complex to guide the design of new, more potent, or selective molecules. arxiv.orgarxiv.org Insights from modeling studies, such as identifying key interactions and unoccupied pockets in the binding site, allow for rational modifications to the ligand structure. nih.gov

The guanidine moiety is considered a "privileged scaffold" in drug development due to its ability to form multiple interactions. nih.gov Computational studies on diaryl guanidinium derivatives have informed structure-based design efforts. nih.gov For instance, after modeling the interactions of compounds containing the this compound scaffold, researchers synthesized and tested a series of new derivatives with varied substituents on the aromatic rings. nih.gov The biological evaluation of these new compounds, such as assessing their cytotoxicity against cancer cell lines, helps to establish structure-activity relationships (SAR). nih.gov This iterative process of computational modeling, synthesis, and biological testing is a cornerstone of modern drug discovery. frontiersin.orgnih.gov

Theoretical Prediction of Drug-like Properties

In the early stages of drug discovery, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. audreyli.comjonuns.comnih.gov These in silico predictions help to identify candidates with a higher probability of success in later clinical stages by flagging potential liabilities such as poor absorption or high toxicity. researchgate.net

A key component of this assessment is evaluating a compound's compliance with guidelines like Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule suggests that orally active drugs generally possess certain physicochemical properties. youtube.comnih.govtiu.edu.iq

The common parameters evaluated by Lipinski's Rule of Five are:

Molecular Weight (MW): Less than 500 Daltons.

LogP (Octanol-water partition coefficient): Not greater than 5 (a measure of lipophilicity).

Hydrogen Bond Donors (HBD): No more than 5.

Hydrogen Bond Acceptors (HBA): No more than 10.

Compounds that satisfy these criteria are considered to have "drug-like" properties and a higher likelihood of good oral bioavailability. wikipedia.org While specific in silico ADMET prediction data for this compound were not available in the reviewed literature, such analyses are a standard part of the computational characterization of potential drug candidates. researchgate.netnih.gov

Table 2: Key Parameters for Assessing Drug-like Properties (Lipinski's Rule of Five)

| Property | Preferred Range for Oral Bioavailability | Rationale |

| Molecular Weight (MW) | < 500 Da | Influences diffusion and absorption across membranes. wikipedia.org |

| LogP | ≤ 5 | Balances solubility and membrane permeability. youtube.com |

| Hydrogen Bond Donors | ≤ 5 | High numbers can reduce permeability across membranes. tiu.edu.iq |

| Hydrogen Bond Acceptors | ≤ 10 | High numbers can reduce permeability across membranes. tiu.edu.iq |

Structure Activity Relationship Sar Studies of 1 3,4 Difluorophenyl Guanidine and Its Derivatives

Impact of Fluorination on Guanidine (B92328) Biological Activity

The introduction of fluorine into a molecule can significantly alter its physical, chemical, and biological properties. researchgate.net Due to its high electronegativity and small size, fluorine can modulate factors like metabolic stability and receptor binding affinity. researchgate.netnih.gov

Position and Number of Fluorine Substituents

The position and number of fluorine atoms on the phenyl ring of phenylguanidine derivatives are critical determinants of their biological activity. Studies on various classes of compounds have demonstrated that substitutions at different positions can lead to significant variations in potency and selectivity.

For instance, in a series of 3,4′-substituted diaryl guanidinium (B1211019) derivatives, compounds with 3-F and 3,4-diF phenyl groups exhibited lower cytotoxicity compared to other halogenated analogues, indicating the importance of the substitution pattern on the phenyl ring. nih.gov Specifically, a compound with 2-F and 4-I substituents on the phenyl ring showed significant cytotoxic activity. nih.gov This suggests that both the position and the nature of the halogen substituent play a crucial role.

In another context, the placement of fluorine on a phenyl ring of a peptide binding to a T-cell receptor (TCR) showed that substitution at position 4 resulted in a more significant enhancement of binding affinity than at position 3. nih.gov The effects were additive, with a 3,4-difluoro-phenylalanine substitution leading to a notable increase in binding affinity. nih.gov This underscores the principle that the location of fluorine atoms can have a profound and sometimes additive impact on molecular interactions.

Research on aminergic G protein-coupled receptor (GPCR) ligands has also highlighted the dramatic effect of fluorine positioning. Shifting a fluorine atom's position on a ligand can alter its binding affinity by as much as 1300-fold. nih.gov For serotonin (B10506) 5-HT2a receptor ligands, a para-fluoro substitution on the phenyl ring was found to be optimal for maintaining potency, as it did not cause steric hindrance with key amino acid residues in the receptor's binding pocket. nih.gov

The following table summarizes the impact of fluorine substitution on the activity of various compounds.

| Compound Class | Fluorine Substitution | Effect on Biological Activity |

| 3,4′-Substituted Diaryl Guanidiniums | 3-F and 3,4-diF phenyl | Decreased cytotoxicity nih.gov |

| 3,4′-Substituted Diaryl Guanidiniums | 2-F and 4-I phenyl | Significant cytotoxicity nih.gov |

| Antigenic Peptide | 4-fluoro-phenylalanine | ~3-fold stronger TCR binding affinity nih.gov |

| Antigenic Peptide | 3-fluoro-phenylalanine | ~2-fold stronger TCR binding affinity nih.gov |

| Antigenic Peptide | 3,4-difluoro-phenylalanine | ~5-fold enhancement in TCR binding affinity nih.gov |

| Aminergic GPCR Ligands | Positional changes | Up to 1300-fold change in potency nih.gov |

| Serotonin 5HT2a Receptor Ligands | para-fluoro phenyl | Maintained good potency nih.gov |

Influence of Fluorine on Receptor Binding

Fluorine's high electronegativity allows it to participate in dipolar interactions with biological targets, influencing binding affinity. nih.gov While it is a poor hydrogen bond acceptor, its ability to interact with partial or full positive charges can be significant. nih.gov

In the case of T-cell receptor (TCR) binding, the introduction of fluorine at specific positions on a phenylalanine ring of an antigenic peptide enhanced binding to one TCR (A6) while weakening it for another (B7). nih.gov This differential effect was attributed to the electrostatic environment of the binding pocket. The A6 TCR has a positively charged residue, creating a favorable interaction with the electronegative fluorine, whereas the B7 TCR has a negatively charged residue, leading to an unfavorable interaction. nih.gov

The introduction of a fluorine atom can also alter the conformation of a molecule, which in turn affects its fit within a receptor's binding site. For example, in the design of aminergic GPCR ligands, the position of fluorine on a quinoline (B57606) ring influenced its interaction with specific amino acids within the receptor. nih.gov

Modifications to the Phenyl Ring and Guanidine Moiety

Alterations to the phenyl ring and the guanidine group itself provide further avenues for modulating the biological activity of 1-(3,4-difluorophenyl)guanidine derivatives.

Substitution Patterns on the Phenyl Ring

The nature and position of substituents on the phenyl ring are critical for activity. In a study of diaryl guanidinium derivatives, the presence of a 3-CF3 group in the lipophilic phenyl ring was found to be important for cytotoxicity. nih.gov Removal of this group led to decreased activity. nih.gov However, the removal of a halogen at the 4-position of the same ring did not significantly affect the activity. nih.gov

In another series of phenylpyrimidinylguanidines, substitutions at the ortho, meta, and para positions of the benzylamine (B48309) moiety influenced solubility, a key property for biological activity. nih.gov A para-substituted derivative showed improved solubility compared to the ortho-substituted one. nih.gov The use of a more sterically hindered and lipophilic tert-butyl group at the para-position also resulted in a high-yield synthesis. nih.gov

The electronic properties of the substituents also play a role. Attempts to prepare guanidines with strong electron-deficient benzylamines were unsuccessful, whereas a 4-fluorobenzylamine (B26447) derivative was prepared in good yield and showed sufficient water solubility. nih.gov

The table below illustrates the effects of different substitution patterns on the phenyl ring.

| Compound Series | Substitution on Phenyl Ring | Observed Effect |

| Diaryl Guanidiniums | Removal of 3-CF3 group | Decreased cytotoxicity nih.gov |

| Diaryl Guanidiniums | Removal of 4-halogen | No significant effect on cytotoxicity nih.gov |

| Phenylpyrimidinylguanidines | para-substitution on benzylamine | Improved solubility over ortho-substitution nih.gov |

| Phenylpyrimidinylguanidines | 4-fluorobenzylamine | Good yield and water solubility nih.gov |

Introduction of Additional Guanidine Groups (e.g., Bis-guanidines)

The introduction of a second guanidine group, creating bis-guanidine structures, has been explored as a strategy to enhance biological activity. Bis-guanidines are often dicationic at physiological pH and are known to bind to the minor groove of DNA, which is thought to be responsible for their antimicrobial activity in several cases. nih.gov

In a study of 3,4′-substituted diaryl guanidinium derivatives, 3,4′-bis-guanidine compounds generally showed more cytotoxicity than their mono-guanidine counterparts. nih.gov This suggests that the presence of a second guanidine group can significantly enhance the desired biological effect. These compounds are believed to potentially interfere with signaling pathways like the Ras/BRAF pathway. nih.gov

Bis-guanidines have also been investigated for their antiparasitic properties. nih.gov Diphenyl-based bis-guanidines are potent agents against Trypanosoma brucei and Plasmodium falciparum. nih.gov Furthermore, pyrrolidine (B122466) bis-cyclic guanidines have shown antimicrobial activity against drug-resistant Gram-positive pathogens. researchgate.net

Incorporation of Heterocyclic Rings

Incorporating the guanidine moiety within a heterocyclic ring system is a common strategy in medicinal chemistry to create structurally diverse and biologically active molecules. nih.govresearchgate.net Guanidine-containing heterocycles are found in numerous natural products with potent biological activities, such as saxitoxin (B1146349) and tetrodotoxin. nih.gov

The Biginelli reaction is one method used to synthesize 6-membered guanidine-containing heterocycles, which can serve as scaffolds for further elaboration into more complex structures. nih.gov Various nitrogen-containing heterocycles, such as pyrimidine, imidazole, and triazine, can be synthesized using guanidine as a key building block. tandfonline.com These heterocyclic systems are core structures in many compounds with a broad range of biological activities, including anticancer properties. nih.gov

For example, a series of quinazoline- and quinoline-containing guanidines have been described as inhibitors of T-cell activation and proliferation. sci-hub.se The replacement of a flexible alkyl chain with a more rigid heterocyclic ring in some histamine (B1213489) H3 receptor ligands led to the discovery of potent muscarinic M2 and M4 receptor antagonists. nih.gov

Mechanistic Insights from SAR Analysis

By systematically analyzing the data from SAR studies, it is possible to deduce the underlying mechanisms of action and identify the essential molecular features required for a compound to exert its biological effects.

A direct correlation exists between the structural components of the derivatives and their observed biological activities. mdpi.commdpi.com For guanidine-containing compounds, the guanidine group itself is often a critical feature. Due to its ability to become protonated at physiological pH, the resulting guanidinium cation is a potent hydrogen bond donor and can form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a protein's binding site.

SAR studies on diverse guanidine compounds confirm its importance. In one class of compounds, the terminal guanidine group was found to be vital for antibacterial and antifungal activities. mdpi.com Similarly, studies on neuropeptide receptor antagonists concluded that the guanidine group is optimal for strong binding affinity. sciety.org

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are recognized at a receptor site and are responsible for its biological activity. Based on SAR analysis, a pharmacophore model for this compound derivatives can be proposed.

The indispensable elements include:

A Positively Ionizable Group: This is provided by the guanidine moiety, which exists as a cation at physiological pH. It serves as a powerful hydrogen bond donor and can form charge-based interactions. This feature is common to many biologically active guanidine compounds. sciety.orgmdpi.com

An Aromatic Ring System: The 3,4-difluorophenyl group serves as a hydrophobic feature that can engage in van der Waals and/or pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding pocket.

Hydrogen Bond Acceptors: The two fluorine atoms on the phenyl ring can function as hydrogen bond acceptors, providing additional points of interaction to anchor the ligand in the binding site and enhance specificity.

The spatial relationship between these elements—the distance and angle between the center of the aromatic ring, the cationic center of the guanidine, and the fluorine atoms—is the defining characteristic of the pharmacophore.

Table 3: Key Pharmacophore Elements of this compound This table breaks down the essential pharmacophoric features and maps them to the corresponding chemical structures.

| Pharmacophore Feature | Structural Element | Type of Interaction | Importance |

| Cationic Center / H-Bond Donor | Guanidinium Group | Ionic Interaction, Hydrogen Bonding | Essential for anchoring to acidic residues. sciety.org |

| Aromatic/Hydrophobic Group | Phenyl Ring | Pi-Stacking, Hydrophobic Interactions | Critical for affinity and occupying the binding pocket. |

| Hydrogen Bond Acceptor | Fluorine Atoms | Hydrogen Bonding, Halogen Bonding | Contributes to binding affinity and selectivity. |

Academic Applications and Future Research Trajectories of Guanidine Derivatives

Role in Drug Discovery and Development

The guanidinium (B1211019) group, which is protonated at physiological pH, is a key feature in a variety of natural and synthetic compounds with therapeutic applications. Its ability to engage in strong hydrogen bonding and electrostatic interactions allows it to serve as a versatile anchor for binding to the active sites of enzymes and receptors. Guanidine-containing compounds are found in a range of clinically used drugs, from antiviral and antimicrobial agents to treatments for diabetes and hypertension. jocpr.com

The development of derivatives like 1-(3,4-Difluorophenyl)guanidine is driven by the goal of optimizing the pharmacological profile of the basic guanidine (B92328) scaffold. The inclusion of fluorine atoms on the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This can lead to improved potency, better absorption, and a more favorable pharmacokinetic profile. Consequently, this compound is a subject of academic interest for its potential to be developed into novel therapeutic agents across different disease areas.

Potential as Enzyme Inhibitors

The structural features of this compound make it a plausible candidate for enzyme inhibition. The positively charged guanidinium ion can mimic the side chain of arginine, allowing it to interact with amino acid residues like aspartate and glutamate (B1630785) in the catalytic sites of enzymes. The difluorophenyl moiety can further enhance binding through hydrophobic and other non-covalent interactions within the enzyme's binding pocket.

Β-Secretase (BACE1) Inhibition Research

Β-Secretase (BACE1) is a primary therapeutic target in the research of Alzheimer's disease, as it is a key enzyme in the production of amyloid-β (Aβ) peptides that form plaques in the brain. mdpi.com The development of small molecule inhibitors for BACE1 is a major focus of drug discovery efforts for this neurodegenerative condition. rsc.org

Research into BACE1 inhibitors has shown that guanidine and acylguanidine derivatives can be effective. rsc.org Furthermore, structure-activity relationship (SAR) studies have indicated that the incorporation of a difluorophenyl group into inhibitor structures can significantly enhance their potency. nih.gov The fluorine atoms can modulate the electronic and conformational properties of the molecule, leading to more favorable interactions with the enzyme's active site. While direct studies on this compound are not extensively documented in the provided search results, the combination of a guanidine core and a difluorophenyl substituent aligns with rational design strategies for potent BACE1 inhibitors.

Table 1: BACE1 Inhibitory Activity of a Related Difluorophenyl Compound Note: The following data is for a compound structurally related to this compound, illustrating the potential of the difluorophenyl moiety in BACE1 inhibition.

| Compound | BACE1 IC50 (nM) | Notes |

| 2,5-diFPh-substituted aminohydantoin nih.gov | 20 | Showed good selectivity over BACE-2 and cathepsin D. nih.gov |

Kinase Inhibition (e.g., BRAF, MAPK/ERK Pathway) Studies

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases like BRAF and ERK, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. medchemexpress.com Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are implicated in a significant percentage of melanomas and other cancers. nih.govrsc.org Therefore, inhibitors of BRAF and other components of the MAPK/ERK pathway are important anticancer agents. nih.gov

Guanidinium-based compounds have been investigated as potential kinase inhibitors. Studies have explored bis-guanidinium diaryl derivatives as inhibitors of B-Raf, demonstrating that such compounds can induce apoptosis in cancer cells and potently inhibit ERK1/2 signaling. nih.gov These inhibitors may function allosterically, meaning they bind to a site on the enzyme other than the ATP-binding pocket. nih.gov The investigation of this compound in this context would be a logical extension of this research, exploring how the specific substitution pattern affects its potential as a type-III (allosteric) BRAF inhibitor. nih.gov

Enteroviral 2C ATPase Inhibition Investigations

Enteroviruses are a genus of viruses responsible for a wide range of human illnesses. The nonstructural protein 2C, an ATPase associated with diverse cellular activities (AAA+ ATPase), is highly conserved among enteroviruses and is considered a promising target for the development of broad-spectrum antiviral drugs. nih.gov Guanidine hydrochloride is a known inhibitor of enterovirus replication, and its mechanism of action is believed to involve the 2C protein. Although the precise mechanism is not fully elucidated, guanidine has been shown to affect the ATPase activity of the 2C protein.

The development of more potent and specific inhibitors targeting the 2C protein is an active area of research. While specific studies on this compound as an enteroviral 2C ATPase inhibitor were not identified in the search results, its core guanidine structure makes it a relevant candidate for such investigations. Future research could explore how the difluorophenyl substitution influences its binding and inhibitory activity against the viral 2C protein.

Signal Peptidase IB (SpsB) Inhibition Mechanisms

Signal peptidase IB (SpsB) is an essential enzyme in bacteria, responsible for cleaving signal peptides from secreted proteins. nih.gov Its crucial role in protein secretion makes it an attractive target for the development of new antibiotics. Inhibition of SpsB is lethal to bacteria, and recently, activation of SpsB has also been identified as a novel antibacterial mechanism. nih.gov

Screening of compound libraries has identified alkyl guanidinium compounds as molecules that can modulate SpsB activity. nih.gov The guanidinium motif is considered crucial for the antibiotic activity of these compounds, likely facilitating not only cellular uptake but also binding to the target enzyme. nih.gov Research indicates that these compounds can activate SpsB, leading to a dysregulation of protein secretion and subsequent cell death. nih.gov Although this compound was not specifically mentioned, its guanidinium core suggests it could be investigated for similar activity against SpsB as part of the search for antibiotics with unconventional modes of action. nih.gov

Development of Antimicrobial Agents

The increasing prevalence of multidrug-resistant bacteria presents a major global health challenge, necessitating the discovery of new antimicrobial agents. Guanidine-containing compounds have long been recognized for their antimicrobial properties and are found in antiseptics like chlorhexidine. jocpr.com The positively charged guanidinium group is thought to interact with and disrupt the negatively charged bacterial cell membrane, leading to cell death.

Table 2: Antifungal Activity of Related Phenyl Guanidine Derivatives Note: This table shows the minimum inhibitory concentration (MIC) for related guanidine compounds against various fungal species, highlighting the potential of this chemical class.

| Fungal Species | MIC of a 3-substituted guanidine derivative (µg/mL) nih.gov |

| Candida species | 1–8 |

| Aspergillus fumigatus | 16 |

Activity against Bacterial Strains (e.g., Gram-negative, Gram-positive, MRSA)

Guanidine-containing compounds have demonstrated considerable efficacy against both Gram-positive and Gram-negative bacteria. rsc.org Their positively charged nature at physiological pH is believed to facilitate entry into bacterial cells. Some derivatives show broad-spectrum antibacterial effects, while others exhibit more targeted activity.

Research has highlighted the potency of certain guanidine derivatives against challenging, drug-resistant pathogens. This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. For instance, some guanidinomethyl biaryl compounds and isopropoxy benzene guanidine (IBG) have shown bactericidal activity against MRSA. Furthermore, novel synthetic guanidines containing a 1,3-diphenylpropenone core have demonstrated cytotoxicity against various human cancer cells, including leukemia and melanoma cell lines. ulpgc.es

The table below summarizes the antibacterial activity of selected guanidine derivatives.

| Derivative Class | Target Bacteria | Notable Findings |

| Guanidinomethyl biaryls | Broad spectrum, including MRSA and VRE | Targets the bacterial cell division protein FtsZ. |

| Isopropoxy benzene guanidine (IBG) | Gram-positive pathogens, including MRSA | Triggers cytoplasmic membrane damage. |

| 3,4-dihydropyrimidin-2(1H)-imine derivatives | S. aureus, CA-MRSA, HA-MRSA | Exhibit bacteriostatic effects and antibiofilm potential. |

| Benzyl guanidine derivatives | S. aureus, E. coli, MRSA | Show potent inhibitory activity with low MIC values. |

| Quinazoline-2,4(1H,3H)-diones | General anti-inflammatory | Inhibits NO synthesis and IL-6 secretion in macrophages. nih.gov |

Antifungal and Antiviral Potential

The therapeutic potential of guanidine derivatives extends to antifungal applications. These compounds have been investigated for activity against a range of human-relevant fungal pathogens. semanticscholar.org Studies have shown that derivatives such as thiophene-based guanylhydrazones and various small molecules, polymers, and natural products containing the guanidine moiety possess appreciable antifungal activity. semanticscholar.org For example, certain derivatives have shown potency against multiple Candida species, in some cases superior to existing antifungal agents like fluconazole. The structure of the derivative, including the position of the guanidine group on a phenyl ring, has been found to be important for its activity.

Beyond their antibacterial and antifungal properties, guanidine derivatives have also been explored for their antiviral capabilities. nih.gov The guanidine group is a component of the anti-influenza drug zanamivir (Relenza). semanticscholar.org While research is ongoing, the inclusion of guanidine in various compounds highlights its versatility in targeting different types of pathogens. nih.gov

Mechanisms of Antimicrobial Action

A primary mechanism by which many guanidine derivatives exert their antimicrobial effect is the disruption of bacterial cell membranes. nih.govnih.gov The guanidinium cation, which is the protonated form of guanidine at physiological pH, can interact with the negatively charged components of bacterial membranes, such as phospholipids. wikipedia.org

This interaction can lead to several detrimental effects on the pathogen:

Membrane Damage: Guanidine compounds can trigger cytoplasmic membrane damage, leading to a loss of membrane potential and integrity.

Increased Permeability: They can permeabilize the membrane, causing leakage of essential intracellular components like ions and ATP.

Inhibition of Cellular Processes: By disrupting the membrane, these compounds can interfere with critical processes such as the electron transport chain and ATP synthesis.

Targeting Specific Proteins: Some guanidine derivatives have more specific targets. For example, certain guanidinomethyl biaryl compounds have been shown to bind to the bacterial cell division protein FtsZ, altering its polymerization dynamics and inhibiting cell division.

Other Investigated Biological Activities

The structural versatility of the guanidine group allows it to interact with a wide array of biological targets, leading to research in diverse therapeutic fields beyond antimicrobial applications. nih.gov

Anticancer Activity Research

Guanidine derivatives are actively being investigated as potential anticancer agents. nih.govnih.gov Their cytotoxicity has been demonstrated against various human cancer cell lines, including leukemia, breast cancer, and glioblastoma. ulpgc.esmdpi.commdpi.com The mechanisms underlying their anticancer effects are multifaceted.

One primary mechanism involves the interaction of guanidine derivatives with DNA. nih.govrsc.org The positively charged guanidinium group can bind to the minor groove of the DNA helix, interacting with phosphate residues. nih.govnih.gov This binding can disrupt DNA replication and transcription, ultimately leading to cancer cell death. nih.govrsc.org For example, certain novel pyridazin-3(2H)-one-based guanidines and other synthetic derivatives have been designed and studied specifically as DNA minor groove binders. rsc.orgacs.org

Other reported anticancer mechanisms include:

Induction of Apoptosis: Many guanidine compounds trigger programmed cell death in cancer cells. mdpi.com

Cell Cycle Arrest: Some derivatives can block the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G2-M phase. ulpgc.es

Inhibition of Signaling Pathways: Research has shown that certain derivatives can inhibit critical signaling pathways involved in cancer cell growth and survival, such as the MAPK/ERK pathway. nih.govnih.gov

Mitochondrial Disruption: Guanidine derivatives can accumulate in the mitochondria of tumor cells, disrupting mitochondrial potential and inhibiting the respiratory chain. researchgate.net

The table below highlights some research findings on the anticancer activity of guanidine derivatives.

| Derivative Class | Cancer Cell Line(s) | Investigated Mechanism of Action |

| Diaryl Guanidinium Derivatives | Promyelocytic leukaemia (HL-60), Colorectal carcinoma | Inhibition of BRAF and the MAPK/ERK signaling pathway. nih.govnih.gov |

| Chalcone-Guanidine Hybrids | Leukemia (U-937), Melanoma (SK-MEL-1) | Induction of cell cycle arrest at the G2-M phase. ulpgc.es |

| Guanidine Alkaloids (from marine sponges) | Human cancer (HeLa) | Induction of programmed cell death. mdpi.com |

| Pyridazin-3(2H)-one Guanidines | Lung (NCI-H460), Ovarian (A2780), Breast (MCF-7) | Proposed as DNA minor groove binders. acs.org |

| Cyclopropyl-linked Guanidines | General | Designed as DNA minor groove binders to disrupt cancer cell proliferation. nih.govrsc.org |

Antidiabetic Efficacy Studies

The role of guanidine-containing compounds in managing diabetes is well-established, with biguanides like metformin being frontline therapeutic agents for type 2 diabetes. researchgate.netbenthamdirect.comresearchgate.net The historical use of French lilac (Galega officinalis), a plant containing guanidine compounds, for treating diabetes symptoms led to the development of these modern drugs. researchgate.net

Current research continues to explore new guanidine derivatives for improved antidiabetic efficacy. researchgate.netbenthamdirect.comderpharmachemica.com Studies involve the synthesis of novel derivatives and their evaluation through both in vivo models, such as alloxan-induced diabetic rats, and computational (in silico) assessments. benthamdirect.comderpharmachemica.comnih.gov These computational studies help predict the binding affinity of new compounds to relevant biological targets and assess their potential as effective antidiabetic agents. researchgate.netnih.gov For instance, research on sulphonylurea/guanidine derivatives has used docking studies to identify compounds with high binding energy, and subsequent in vivo tests have confirmed their ability to reduce plasma glucose levels. nih.gov

Anti-inflammatory and Analgesic Properties Investigations

Guanidine derivatives have been investigated for their potential anti-inflammatory and analgesic properties. nih.govnih.govnih.gov Research has shown that certain derivatives can inhibit key inflammatory mediators. For example, the compound ME10092, a guanidine derivative, was found to inhibit the activation of nuclear factor kappa B (NF-kappaB), a critical protein complex in the inflammatory response. nih.gov This inhibition suppressed the production of pro-inflammatory cytokines like TNF-α and IL-1β, as well as enzymes such as iNOS and COX-2, in animal models of inflammation. nih.gov

Similarly, novel quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine moieties have been shown to inhibit the synthesis of nitric oxide (NO) and the secretion of IL-6 in macrophages. nih.gov Some compounds isolated from the scorpion Buthus martensii also demonstrated anti-neuroinflammatory capabilities by reducing the release of pro-inflammatory cytokines in microglial cells. acs.org

In addition to anti-inflammatory effects, some guanidine derivatives have shown analgesic (pain-reducing) properties. nih.govnih.gov In the formalin-induced paw licking test, a model for assessing pain, ME10092 significantly reduced the nociceptive response. nih.gov Other studies have synthesized N-(4-piperidyl)propanamides containing guanidinium groups that exhibited moderate analgesic effects in hot plate and writhing tests. nih.gov

Sigma Receptor Ligand Activity Research

The guanidine moiety is a key structural feature in many compounds designed to interact with sigma (σ) receptors, which are unique binding sites in the central nervous system and peripheral tissues. nih.gov These receptors are implicated in a variety of neurological and psychiatric conditions, making them an important target for therapeutic development. Guanidine derivatives, such as the prototypical sigma receptor ligand 1,3-di(2-tolyl)guanidine (DTG), have been instrumental in characterizing these receptors. nih.govnih.gov

Research into substituted phenylguanidines has explored how different functional groups on the phenyl ring influence binding affinity and selectivity for the two main sigma receptor subtypes, σ1 and σ2. The σ1 receptor, in particular, is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling and neuronal survival, representing a target for conditions like stroke and neurodegenerative diseases. nih.gov

While specific binding affinity data for this compound is not extensively detailed in the reviewed literature, studies on analogous compounds provide valuable structure-activity relationship (SAR) insights. For instance, research on derivatives of DTG, a well-known pan-selective σ-receptor agonist, has shown that substitutions on the phenyl rings can significantly alter potency. However, in one study, fluoro substitutions on the phenyl ring did not lead to an increase in potency for inhibiting ischemia- and acidosis-evoked cytosolic Ca2+ overload. This suggests that while fluorine substitution is a common strategy in drug design to enhance binding, its effect on sigma receptor interaction is not always predictable and requires specific empirical validation.

The investigation of fluorinated guanidines like this compound remains a relevant area of research. The high electronegativity of fluorine can alter the electronic properties of the phenyl ring and influence hydrogen bonding interactions, which could modulate binding affinity and selectivity for σ1 versus σ2 receptors.

Table 1: Binding Affinities of Selected Guanidine-Based Ligands for Sigma Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| 1,3-di(2-tolyl)guanidine (DTG) | σ1 & σ2 | High Affinity (undifferentiated) |

| (-)-Pentazocine | σ2 | 140 |

| (+)-Pentazocine | σ2 | 2190 |

| Haloperidol | σ (general) | High Affinity |

This table presents data for well-characterized sigma receptor ligands to provide context for the potential activity of this compound. Data derived from studies on rat heart membrane preparations. nih.gov

Antioxidant and Anti-tyrosinase Activity Studies

Guanidine derivatives have been investigated for their potential as antioxidants and inhibitors of tyrosinase, a key enzyme in melanin synthesis. researchgate.netscispace.com Antioxidant capabilities are crucial for combating oxidative stress, which is implicated in numerous diseases. The ability of a compound to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. nih.gov A lower IC50 value in this assay indicates greater antioxidant potency. nih.govresearchgate.net

While specific antioxidant data for this compound is limited, studies on related compounds suggest that the presence of fluorine may be beneficial. Research on fluoro-substituted guanidines has indicated that such modifications can enhance DPPH scavenging ability. This suggests that the electron-withdrawing nature of the fluorine atoms in this compound could positively modulate its antioxidant potential.

In the context of dermatology and cosmetics, tyrosinase inhibitors are sought after for their ability to reduce hyperpigmentation. nih.gov Tyrosinase catalyzes the oxidation of L-tyrosine to melanin. mdpi.com Several guanidine compounds have been shown to inhibit both the monophenolase and diphenolase activities of tyrosinase. researchgate.netscispace.com For example, phenylguanidine has been reported to inhibit mushroom tyrosinase with IC50 values of 6.68 mM for monophenolase and 3.97 mM for diphenolase activity. researchgate.net

The introduction of fluorine atoms to the phenyl ring of phenylguanidine could alter its interaction with the enzyme's active site, potentially leading to enhanced inhibitory activity. The investigation of this compound in this area could yield novel agents for cosmetic or therapeutic applications related to pigmentation disorders.

Table 2: Anti-tyrosinase Activity of Phenylguanidine

| Activity | IC50 (mM) |

| Monophenolase Inhibition | 6.68 |

| Diphenolase Inhibition | 3.97 |

Data represents the inhibitory concentration of Phenylguanidine against mushroom tyrosinase. researchgate.net

Antiglycation Leads Research

The non-enzymatic reaction between reducing sugars and proteins, known as glycation, leads to the formation of Advanced Glycation End-products (AGEs). epa.gov The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, atherosclerosis, and aging. nih.gov Consequently, there is significant interest in identifying compounds that can inhibit AGE formation.

The guanidino group is a key pharmacophore in antiglycation research. epa.gov Compounds like aminoguanidine have been extensively studied as inhibitors of AGE formation. nih.govmdpi.com The mechanism of action involves the trapping of reactive dicarbonyl species, such as methylglyoxal and glyoxal, which are key intermediates in the AGE formation pathway. epa.govnih.gov By reacting with these carbonyl compounds, guanidines prevent them from modifying proteins. nih.gov

Table 3: Comparative Inhibition of AGE Formation

| Compound | Concentration | % Inhibition |

| Aminoguanidine | 400 µM | 19.1% |

| Aminoguanidine | 40 µM | 7.3% |

| Compound 5 (bis-2-aminoimidazole) | 400 µM | 62.8% |

| Compound 5 (bis-2-aminoimidazole) | 40 µM | 15.3% |

| Compound 7 (bis-2-aminoimidazole) | 400 µM | 44.6% |

| Compound 7 (bis-2-aminoimidazole) | 40 µM | 5.6% |

This table compares the AGE inhibition of aminoguanidine with more complex guanidine-containing heterocyclic compounds, demonstrating the potential for developing potent inhibitors. nih.gov

Anti-psychotic Investigation

The development of novel antipsychotic agents is an ongoing priority in medicinal chemistry. A significant number of therapeutic agents for psychiatric disorders, particularly neuroleptics, incorporate fluorine atoms into their structure. nih.gov Fluorination can enhance metabolic stability, improve blood-brain barrier penetration, and increase binding affinity to target receptors. mdpi.com For example, fluorinated neuroleptics include well-known drugs such as fluphenazine, trifluoperazine, and haloperidol. nih.gov

Many antipsychotic drugs exert their effects by modulating neurotransmitter systems, including dopamine and sigma receptors. nih.govwikipedia.org Given that guanidine derivatives like DTG are well-established sigma receptor ligands, there is a strong rationale for investigating fluorinated guanidines as potential antipsychotic agents. nih.gov The interaction with sigma receptors is thought to contribute to the therapeutic profile of certain antipsychotics.

The compound this compound combines the guanidine core, known for sigma receptor affinity, with a difluorinated phenyl ring, a feature common in modern CNS drugs. mdpi.comwikipedia.org While direct studies of this compound in animal models of psychosis have not been identified in the reviewed literature, its structural components suggest it could be a candidate for such investigations. The compound flumezapine, for example, is an investigational antipsychotic that differs from the widely used olanzapine by the substitution of a fluorine atom on the phenyl ring. wikipedia.org This highlights the subtle but significant role that fluorine substitution plays in the development of new antipsychotic candidates.

Antimalarial Activity Studies

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the urgent discovery of new antimalarial agents. Guanidine-containing compounds, both from natural and synthetic sources, have shown promising activity against malaria parasites.

Marine alkaloids with guanidine moieties, such as the batzelladines, have demonstrated potent antiplasmodial activity. This has spurred interest in synthetic guanidine derivatives as a potential source of new antimalarial drugs. The exact mechanism of action for many of these compounds is still under investigation, but their ability to inhibit parasite growth at various stages of its lifecycle makes them attractive leads.

While specific antimalarial testing data for this compound is not available in the current literature, the broader class of substituted guanidines is considered a viable area for antimalarial drug discovery. The efficacy of antimalarial drugs is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. nih.gov For example, the widely used antimalarial chloroquine has IC50 values in the nanomolar range against sensitive strains. nih.gov The investigation of fluorinated phenylguanidines could lead to the identification of new compounds with potent activity, potentially through novel mechanisms that could overcome existing resistance patterns.

Table 4: Representative IC50 Values for Antimalarial Drugs against P. falciparum

| Drug | Strain | IC50 (nM) |

| Chloroquine | 3D7 (sensitive) | 29.15 ± 2.71 |

| Chloroquine | W2 (resistant) | 1,207.5 ± 240.5 |

| Piperaquine | 3D7 (sensitive) | 72.9 ± 1.59 |

| Dihydroartemisinin | - | 5.57 ± 0.74 |

| Noscapine | 3D7 (sensitive) | 7.68 ± 0.88 |

This table shows typical IC50 values for various antimalarials to provide a benchmark for the potency required for effective parasite inhibition. nih.govresearchgate.net

Future Research Directions in Fluorinated Guanidine Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of guanidine derivatives is a well-established field in organic chemistry, yet the development of novel, efficient, and versatile synthetic pathways remains a key area of research. Traditional methods for preparing guanidines often involve the reaction of an amine with a guanylating agent, such as a carbodiimide or a protected isothiourea. organic-chemistry.org

For fluorinated guanidines like this compound, the synthesis would typically start from the corresponding fluorinated amine, in this case, 3,4-difluoroaniline. Modern synthetic chemistry offers several advanced strategies that could be applied to create diverse libraries of fluorinated guanidines for biological screening.

One promising approach is the use of metal catalysis. For instance, palladium-catalyzed cascade reactions of azides with isonitriles and amines can provide functionalized guanidines in excellent yields. organic-chemistry.org Another strategy involves the hydroamination of carbodiimides catalyzed by lithium triethylborohydride, which proceeds under mild, solvent-free conditions. organic-chemistry.org

Furthermore, the development of "proton protected" guanidines, where the guanidinium salt is used in reactions, can help control reactivity and prevent undesired side reactions, such as aza-Michael additions in cycloaddition reactions. nih.gov This anion-controlled synthesis approach, using weakly nucleophilic anions like hexafluorophosphate, allows for the construction of more complex molecular architectures containing the guanidine moiety. nih.gov

Future research in this area will likely focus on developing stereoselective and regioselective methods for guanidinylation, enabling the synthesis of complex chiral molecules. The application of flow chemistry and high-throughput synthesis techniques could also accelerate the discovery of new fluorinated guanidines with unique therapeutic properties.

Advanced Computational Modeling for Mechanism Prediction

Computational modeling has become an indispensable tool in modern chemistry for predicting the mechanisms of complex chemical reactions, and its application to guanidine derivatives is no exception. By leveraging advanced computational methods, researchers can gain deep insights into reaction pathways, transition states, and the electronic properties of molecules, thereby guiding synthetic strategies and understanding molecular behavior.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.comrsc.org DFT calculations have been successfully employed to study the mechanisms of various reactions involving guanidines. For instance, the 1,3-dipolar cycloadditions of azides with guanidine have been modeled to understand the formation of regioisomeric tetrazoles and their subsequent rearrangements. mdpi.comresearchgate.netnih.gov These computational studies can predict energy barriers for different reaction pathways, suggesting, for example, that an uncatalyzed reaction might only be feasible under drastic conditions, with energy barriers potentially exceeding 50 kcal mol⁻¹. mdpi.comresearchgate.net Furthermore, such models can assess the influence of various substituents on the azide's reactivity, predicting that groups like benzyl and perfluorophenyl could favorably affect the cycloaddition. mdpi.comnih.gov

DFT has also been used to investigate the reactivity of guanidinium salts in tandem aza-Michael addition/intramolecular cyclization reactions. mdpi.comnih.gov These studies compare the relative energies of stationary points along potential reaction paths, indicating that the initial nucleophilic addition is often the most energetically demanding step. mdpi.com By modeling different tautomers and their reaction pathways, computational approaches can interpret the structural diversity of the resulting products. mdpi.comnih.gov The bifunctional (base/H-bond donor) activity of certain guanidine catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), in reactions like the aminolysis of propylene carbonate has also been elucidated through detailed DFT mechanistic investigations. rsc.org

Beyond reaction pathways, computational chemistry provides powerful protocols for predicting fundamental chemical properties like pKa. mdpi.comkyushu-u.ac.jp The pKa is a critical parameter that influences a molecule's behavior in biological systems. For the notoriously difficult guanidine functional group, ab initio methods have been developed to predict aqueous pKa values. nih.govacs.org These methods establish linear relationships between quantum mechanically derived molecular descriptors, such as gas-phase equilibrium bond lengths, and experimental pKa values. nih.gov For instance, impressive correlations (r² = 0.97) have been found between the C=N bond length in a specific tautomeric form and the pKa of the guanidine group. acs.org Such predictive models, when recalibrated with new levels of theory, can achieve a mean absolute error as low as 0.29 for novel phenylguanidine derivatives. nih.govacs.org

Table 1: Applications of Computational Modeling in Guanidine Derivative Research

| Computational Method | Application Area | Specific Focus | Key Insights |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | 1,3-Dipolar Cycloadditions | Prediction of reaction feasibility, energy barriers, and the influence of substituents like perfluorophenyl groups. mdpi.comresearchgate.netnih.gov |

| Aza-Michael Addition/Cyclization | Identification of the most energy-demanding steps and interpretation of product structural diversity. mdpi.comnih.gov | ||

| Catalysis Mechanism | Understanding the bifunctional (acid/base) role of guanidine catalysts in ring-opening reactions. rsc.org | ||

| Ab Initio Methods | Property Prediction | pKa Determination | Establishing correlations between molecular structure (e.g., bond lengths) and acidity constants for accurate pKa prediction. nih.govacs.org |

| Molecular Docking | Binding Mode Prediction | DNA Interaction | Evaluating binding affinities and identifying interaction patterns (e.g., hydrogen bonding, hydrophobic interactions) of guanidine derivatives with biological macromolecules. nih.gov |

Expanding the Scope of Biological Target Identification

Identifying the specific molecular targets of bioactive compounds is a critical and often challenging step in drug discovery and chemical biology. researchgate.net For guanidine derivatives like this compound, which possess a broad spectrum of biological activities, elucidating their direct protein targets is essential for understanding their mechanism of action, predicting potential off-target effects, and guiding further therapeutic development. nih.govresearchgate.net A variety of innovative strategies, broadly categorized as chemical probe-based and label-free methods, are now employed for this "target deconvolution" process. frontiersin.orgdrughunter.com

Chemical Proteomics: A-Probe-Based Approach

Chemical proteomics has emerged as a powerful platform for the unbiased identification of small molecule-protein interactions directly in complex biological systems. nih.govazolifesciences.com This approach often utilizes a "chemical probe," which is a modified version of the bioactive small molecule.

Affinity-Based Methods : This is the most widely used technique, where the small molecule is chemically modified to be immobilized on a solid support, such as beads. nih.govresearchgate.net This "bait" is then incubated with a cell lysate, allowing its protein targets to bind. After washing away non-specific proteins, the bound targets are eluted, identified by mass spectrometry, and analyzed. researchgate.netnih.gov To increase confidence and distinguish true targets from non-specific binders, competition experiments are often performed, where the lysate is pre-incubated with an excess of the free, unmodified compound. nih.gov

Activity-Based Protein Profiling (ABPP) : This method uses probes that not only bind but also form a covalent bond with their target, often at a reactive residue in an enzyme's active site. nih.govacs.org ABPP probes typically consist of three parts: a reactive group for covalent modification, a specificity group to direct the probe, and a reporter tag for detection and isolation. nih.gov

Photoaffinity Labeling (PAL) : In this technique, the probe is designed with a photoactivatable moiety (e.g., a diazirine or benzophenone). drughunter.comacs.org Upon exposure to UV light, the probe forms a covalent bond with any nearby proteins, including low-affinity or transient interactors. The tagged proteins can then be isolated and identified. acs.org

Label-Free Methods for Target Identification

A significant advantage of label-free techniques is that they assess the interaction of the small molecule in its native, unmodified state, thus avoiding potential alterations in binding activity that can result from chemical tagging. pharmafeatures.com

Drug Affinity Responsive Target Stability (DARTS) : This method is based on the principle that when a small molecule binds to its protein target, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. acs.orgcreative-proteomics.comacs.org In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited proteolysis. Proteins that show increased resistance to digestion in the presence of the compound are identified as potential targets. nih.gov